4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone is characterized by a propiophenone backbone bearing multiple halogen substituents positioned at specific aromatic sites. The compound exhibits the molecular formula C15H10Cl2F2O with a molecular weight of 315.14 grams per mole, establishing it as a moderately sized organic molecule with substantial halogen content. The systematic International Union of Pure and Applied Chemistry nomenclature assigns this compound the name 3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one, which precisely describes the connectivity and substitution pattern of the molecular framework.
The structural backbone consists of two distinct aromatic rings connected through a three-carbon aliphatic chain containing a ketone functionality. The first aromatic ring features chlorine substitution at the 4-position and fluorine substitution at the 2-position relative to the carbonyl attachment point. The second aromatic ring, positioned at the terminal end of the propyl chain, contains chlorine at the 3-position and fluorine at the 5-position. This specific arrangement of halogen substituents creates an asymmetric distribution of electron-withdrawing groups that significantly influences the electronic properties and spatial orientation of the molecule.
Table 1: Structural Parameters of this compound
The molecular connectivity pattern demonstrates a linear propiophenone structure where the ketone group serves as the central linking moiety between the two substituted aromatic systems. The propyl chain adopts an extended conformation that allows for optimal spatial separation of the two aromatic rings while maintaining conjugation between the carbonyl group and the adjacent aromatic system. The halogen substituents are positioned to minimize steric interactions while maximizing electronic effects through their electron-withdrawing properties.
Analysis of the substitution pattern reveals strategic placement of halogens that creates distinct electronic environments on each aromatic ring. The 4-chloro-2-fluorophenyl moiety exhibits strong electron withdrawal due to the combined effects of both halogen substituents, while the 3-chloro-5-fluorophenyl group provides a different electronic environment with halogens positioned in meta-relationships. This asymmetric distribution of electron-withdrawing groups results in differential charge distribution across the molecule, influencing both chemical reactivity and potential intermolecular interactions.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-10-2-3-13(14(19)8-10)15(20)4-1-9-5-11(17)7-12(18)6-9/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOCGLBHBEFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644971 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-20-7 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4’-Chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-chloro-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Key Observations:
Halogen Type and Position: Replacing 4'-Cl with 4'-Br (as in ) increases molecular weight by ~36 g/mol due to bromine’s higher atomic mass. Bromine also enhances lipophilicity, which may improve membrane permeability but reduce solubility. The 2'-F substituent in the target compound vs.
Aromatic Ring Modifications :
- The 3-chloro-5-fluorophenyl group in the target compound provides a balanced electronic profile (Cl: electron-withdrawing, F: electronegative). Analogs with 4-bromophenyl () or 2,4-dimethylphenyl () substituents exhibit distinct steric and electronic behaviors. For example, methyl groups in increase steric hindrance, which may hinder interactions with biological targets.
Discontinued Compounds: The discontinued 4'-bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone () likely faced challenges in synthesis or efficacy due to bulky methyl groups, which complicate regioselective reactions or reduce target affinity.
Biological Activity
4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure incorporates multiple halogen substituents, which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 315.14 g/mol. The presence of fluorine and chlorine atoms is believed to enhance its biological activity through various mechanisms.
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that halogenated derivatives can effectively disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, leading to apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Combretastatin A-4 | A549 | 1.7 | Microtubule disruption (colchicine site binding) |
| 5F 203 | MCF-7 | 38 | Microtubule dynamics disruption |
The proposed mechanisms for the biological activity of halogenated compounds like this compound include:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
- Apoptosis Induction : Active compounds often trigger apoptotic pathways through caspase activation. For example, some derivatives have been reported to activate caspases -2, -3, and -8 without causing mitochondrial depolarization .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives with similar halogen substitutions demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values ranging from low micromolar to single-digit nanomolar levels . These findings suggest that the presence of halogen atoms plays a crucial role in enhancing biological efficacy.
- Fluorine's Role in Medicinal Chemistry : Research has shown that fluorine substitution can enhance metabolic stability and biological activity. For instance, fluorinated benzothiazoles exhibited potent antitumor properties while lacking the biphasic dose-response relationship seen in non-fluorinated analogs .
Q & A
What synthetic routes are commonly employed for the preparation of 4'-chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone, and how can purity be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step halogenation and coupling reactions. A plausible route includes:
Friedel-Crafts Acylation : Introduce the ketone moiety using chloroacetyl chloride in the presence of Lewis acids like AlCl₃ .
Suzuki-Miyaura Coupling : Attach the 3-chloro-5-fluorophenyl group via palladium-catalyzed cross-coupling with a boronic acid derivative .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates. Purity is confirmed by HPLC (>98%) and melting point analysis.
Optimization Tips : Use anhydrous conditions to minimize hydrolysis by-products, and monitor reaction progress via TLC.
What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how are they addressed?
Level: Advanced
Methodological Answer:
Key challenges include:
- Disorder in Halogen Substituents : Chloro and fluoro groups may exhibit positional disorder due to similar electron densities.
- Twinned Crystals : Common in halogenated aromatics, requiring data integration with programs like CELL_NOW .
Strategies : - Use SHELXL for refinement with restraints on bond lengths and angles to model disorder .
- Validate with residual density maps (e.g., DIAMOND) to ensure no peaks >0.5 eÅ⁻³ remain .
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Level: Basic
Methodological Answer:
Essential techniques:
- ¹⁹F NMR : Expect distinct signals for para-fluorine (δ ~ -110 ppm) and ortho-fluorine (δ ~ -105 ppm) environments .
- ¹H NMR : Aromatic protons exhibit splitting patterns (e.g., doublets for vicinal fluorines).
- HRMS : Confirm molecular ion [M+H]⁺ with isotopic clusters matching Cl/F content.
- IR : C=O stretch ~1680 cm⁻¹ and C-F stretches ~1200 cm⁻¹ .
How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?
Level: Advanced
Methodological Answer:
DFT (e.g., B3LYP/6-311+G(d,p) basis set) can:
Optimize Geometry : Compare computed bond lengths/angles with X-ray data to validate structure .
Electrostatic Potential Maps : Identify electron-deficient regions (halogen substituents) for reactivity predictions .
Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess stability and charge-transfer potential.
Tools : Gaussian or ORCA software packages.
How should discrepancies between experimental NMR shifts and DFT-predicted chemical shifts be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Steps:
Solvent Correction : Use PCM models in DFT to simulate DMSO or CDCl₃ environments.
Conformational Sampling : Perform molecular dynamics (MD) to identify dominant conformers.
Cross-Validation : Compare with 2D NMR (COSY, NOESY) to confirm spatial arrangements .
What impurities are commonly observed during synthesis, and how are they mitigated?
Level: Basic
Methodological Answer:
Typical impurities:
- Di-halogenated By-products : Formed via over-halogenation. Mitigate by controlling stoichiometry and reaction time .
- Unreacted Intermediates : Remove via silica gel chromatography or recrystallization (e.g., ethanol/water).
Analysis : LC-MS with UV detection at 254 nm to track halogenated impurities.
What strategies are effective for studying this compound’s reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
- Catalytic Systems : Screen Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, THF) for solubility and stability.
- In Situ Monitoring : Use HPLC-MS to detect intermediates and by-products.
How can crystallographic disorder in the fluoro substituents be modeled during refinement?
Level: Advanced
Methodological Answer:
- Split Atoms : Assign partial occupancies to disordered F/Cl positions in SHELXL .
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry.
- Validation : Check ADDSYM in PLATON to rule out missed symmetry .
What computational tools are recommended for docking studies of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Glide for pose prediction.
- Protein Preparation : Use Maestro to protonate and minimize the receptor structure.
- Validation : Run MD simulations (AMBER) to assess binding stability over 100 ns .
How is the compound’s stability assessed under varying storage conditions?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
